molecular formula C10H7F3N2S B099422 1-(4-Trifluoromethylphenyl)imidazoline-2-thione CAS No. 17452-18-5

1-(4-Trifluoromethylphenyl)imidazoline-2-thione

Cat. No.: B099422
CAS No.: 17452-18-5
M. Wt: 244.24 g/mol
InChI Key: GEUKXLKPQGIDDE-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)imidazoline-2-thione (CAS 17452-18-5) is a heterocyclic compound featuring an imidazoline-2-thione core substituted with a para-trifluoromethylphenyl group. Its molecular formula is C₁₀H₇N₂F₃S, with a molecular weight of 244.24 g/mol .

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-1-3-8(4-2-7)15-6-5-14-9(15)16/h1-6H,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUKXLKPQGIDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169847
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
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Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17452-18-5
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017452185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Trifluoromethylphenyl)imidazoline-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17452-18-5
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Preparation Methods

Solvent-Free Cyclocondensation

Recent studies highlight solvent-free conditions using microwave irradiation to accelerate cyclocondensation. This approach reduces reaction time to 30–60 minutes while maintaining yields >75%.

Enzymatic Catalysis

Preliminary work explores lipase-mediated thionation under aqueous conditions, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

1-(4-Trifluoromethylphenyl)imidazoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert it into different imidazoline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thione moiety is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-(4-Trifluoromethylphenyl)imidazoline-2-thione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Trifluoromethylphenyl)imidazoline-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ortho- and Meta-Trifluoromethylphenyl Derivatives

  • 1-(3-Trifluoromethylphenyl)imidazoline-2-thione (CAS 14441-90-8):
    • The meta-CF₃ isomer balances electronic and steric effects, but its dipole moment differs from the para isomer, affecting crystal packing and intermolecular interactions .

Key Insight : The para-CF₃ derivative is often preferred in drug design due to optimal electronic effects and minimal steric interference .

Comparison with Halogen-Substituted Analogs

Fluorophenyl Derivatives

  • 1-(4-Fluorophenyl)imidazoline-2-thione (CAS 17452-07-2):
    • Molecular formula: C₉H₇FN₂S , molecular weight: 194.23 g/mol .
    • Physical properties: Density 1.4 g/cm³ , boiling point 292.1°C , melting point 207°C .
    • The fluorine atom is less electron-withdrawing than -CF₃, leading to reduced metabolic stability in biological applications .

Chlorophenyl Derivatives

  • 1-(4-Chlorophenyl)imidazoline-2-thione (CAS 21441-24-7):
    • Chlorine’s moderate electronegativity and larger atomic size compared to fluorine may enhance lipophilicity but reduce resonance stabilization .

Key Insight : The -CF₃ group in the target compound enhances both electronic withdrawal and lipophilicity compared to halogen substituents, making it advantageous for receptor binding in medicinal chemistry .

Comparison with Other Electron-Withdrawing Groups

Nitrophenyl Derivatives

  • 1-(4-Nitrophenyl)imidazoline-2-thione (CAS 155655-99-5): The nitro (-NO₂) group is a stronger electron-withdrawing group than -CF₃, but it may introduce instability under reducing conditions or metabolic pathways .

Key Insight: While -NO₂ derivatives exhibit higher reactivity, the -CF₃ group offers a better balance of stability and electronic effects for industrial applications .

Physicochemical Properties Comparison

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
1-(4-CF₃-Ph)imidazoline-2-thione (17452-18-5) C₁₀H₇N₂F₃S 244.24 Not reported Not reported Not reported
1-(4-F-Ph)imidazoline-2-thione (17452-07-2) C₉H₇FN₂S 194.23 207 292.1 1.4
1-(4-Cl-Ph)imidazoline-2-thione (21441-24-7) C₉H₇ClN₂S 210.68 Not reported Not reported Not reported

Note: Data gaps highlight areas requiring further experimental characterization .

Biological Activity

1-(4-Trifluoromethylphenyl)imidazoline-2-thione, with the molecular formula C₁₀H₇F₃N₂S and a molecular weight of approximately 244.24 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, antifungal, and potential therapeutic properties, supported by research findings and data tables.

Overview of Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Properties : The compound has been studied for its effectiveness against various bacterial strains, demonstrating significant antimicrobial activity.
  • Antifungal Activity : Preliminary studies suggest it may also possess antifungal properties.
  • Anticonvulsant Effects : Some investigations have reported weak anticonvulsant activity, indicating potential applications in neurological disorders.

Antimicrobial Activity

A notable study highlighted the antimicrobial efficacy of this compound against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, showcasing the compound's potency.

Bacterial Strain MIC (µg/mL) Activity Type
Staphylococcus aureus250Bacteriostatic
Bacillus cereus125Bactericidal
Escherichia coli62.5Bacteriostatic
Klebsiella pneumoniae62.5Bactericidal

These results indicate that the compound is particularly effective against certain strains, suggesting its potential role as an antimicrobial agent in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promise in antifungal applications. A study on its efficacy against common fungal pathogens revealed that it could inhibit fungal growth effectively, although specific MIC values were not detailed in the reviewed literature .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Cell Membrane Interaction : The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration into cell membranes.
  • Enzyme Modulation : Inside the cell, it interacts with various enzymes and proteins, potentially modulating their activity and influencing metabolic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • A pharmacological study published in Pharmacology, Biochemistry, and Behavior explored the anticonvulsant properties of imidazoline derivatives, including this compound. This study found weak anticonvulsant effects in animal models, suggesting further research is warranted to explore therapeutic applications in epilepsy .
  • Another research article focused on synthesizing novel Mannich bases derived from imidazoline compounds. The study demonstrated that modifications to the imidazoline structure could enhance biological activity, indicating a pathway for developing more effective derivatives .

Future Directions

Given the promising biological activities observed, future research should focus on:

  • Conducting extensive pharmacological studies to confirm the efficacy and safety of this compound in clinical settings.
  • Exploring structure-activity relationships (SAR) to design more potent derivatives.
  • Investigating the compound's interactions with specific molecular targets to elucidate its mechanism of action further.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Trifluoromethylphenyl)imidazoline-2-thione, and how can purity be validated?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, imidazoline-thione derivatives are often prepared by reacting thiourea analogs with α-halo ketones or aldehydes under reflux conditions in polar aprotic solvents like THF . Key steps include:

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases to track intermediates .
  • Purification : Column chromatography (silica gel, gradient elution) followed by recrystallization from ethanol/water mixtures .
  • Purity Validation :
    • HPLC : Use C18 columns with acetonitrile/water (0.1% TFA) gradients; retention time ~8–10 min .
    • NMR : Confirm absence of residual solvents (e.g., THF at δ 1.7–1.8 ppm) and byproducts like unreacted thiourea (δ 7.5–8.5 ppm for aromatic protons) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • FT-IR : Confirm thione (C=S) stretch at 1200–1250 cm⁻¹ and N–H vibrations (imidazoline ring) at 3200–3400 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Aromatic protons (4-trifluoromethylphenyl group): δ 7.6–8.1 ppm (doublets, J = 8–10 Hz).
    • Imidazoline-thione protons: δ 3.8–4.2 ppm (CH₂ groups) and δ 10–12 ppm (NH, broad singlet) .
  • Mass Spectrometry : Exact mass [M+H]⁺ = 263.04 (calc. 263.05) using ESI-QTOF .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

The compound may exist as thione (C=S) or thiol (C–SH) tautomers. Single-crystal X-ray diffraction (SC-XRD) is definitive:

  • Key Metrics :
    • C–S bond length: ~1.68 Å (thione) vs. ~1.82 Å (thiol) .
    • Hydrogen bonding: Thione forms N–H···S interactions, while thiol shows S–H···N patterns .
  • Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) with anisotropic displacement parameters .

Q. How should researchers address contradictory bioactivity data in antimicrobial assays?

Conflicting results (e.g., MIC values varying by >10 µg/mL across studies) may arise from:

  • Strain Variability : Test against standardized panels (e.g., ATCC strains) and include positive controls (e.g., fluconazole for fungi) .
  • Solvent Effects : Use DMSO at ≤1% v/v to avoid cytotoxicity artifacts .
  • Statistical Design : Apply ANOVA with post-hoc Tukey tests to compare triplicate data across multiple concentrations .

Q. What strategies optimize the compound’s stability under physiological conditions?

  • Degradation Pathways : Hydrolysis of the imidazoline ring at pH > 7.5 or photodegradation under UV light .
  • Stabilization Methods :
    • Lyophilization : Formulate with mannitol (1:1 w/w) for long-term storage .
    • Light Protection : Use amber vials and conduct stability studies under ICH Q1B guidelines .

Data Analysis and Contradiction Resolution

Q. How can computational methods predict reactivity for derivatization?

  • DFT Calculations :
    • Fukui indices identify nucleophilic sites (e.g., sulfur in thione group, f⁻ ≈ 0.12) .
    • HOMO-LUMO gaps (~4.5 eV) predict susceptibility to electrophilic attacks .
  • Docking Studies : AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51, binding affinity ≤−8.0 kcal/mol) .

Q. What analytical workflows resolve conflicting solubility data in polar vs. nonpolar solvents?

  • Solubility Screening :

    SolventSolubility (mg/mL)Method
    DMSO25.3 ± 1.2UV-Vis (λ = 280 nm)
    Ethanol8.7 ± 0.9Gravimetric
    Hexane<0.1HPLC
  • Confounding Factors :

    • Impurities (e.g., residual salts) inflate solubility in DMSO .
    • Sonication time (≥30 min) improves dispersion in ethanol .

Methodological Recommendations

  • Structural Confirmation : Combine SC-XRD (SHELX refinement) with solid-state NMR to address polymorphism .
  • Bioactivity Reproducibility : Adopt CLSI guidelines for antimicrobial testing and report full datasets (raw inhibition zones, MIC curves) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Trifluoromethylphenyl)imidazoline-2-thione
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